1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene
CAS No.:
Cat. No.: VC17498204
Molecular Formula: C10H9BrClFO
Molecular Weight: 279.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrClFO |
|---|---|
| Molecular Weight | 279.53 g/mol |
| IUPAC Name | 1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene |
| Standard InChI | InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
| Standard InChI Key | SJJYLPWGYBLABE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Features
The compound’s benzene core is substituted at positions 1 (bromine), 2 (fluorine), 3 (chlorine), and 5 (cyclobutoxy). This arrangement creates steric and electronic effects that influence its reactivity. The cyclobutoxy group introduces a strained four-membered ring, enhancing its potential for selective chemical transformations .
Key Structural Attributes:
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IUPAC Name: 1-Bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene
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SMILES: C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 279.53 g/mol | |
| Appearance | Colorless to pale liquid | |
| Storage Conditions | 2–8°C, sealed in dry | |
| Purity | ≥95% |
The compound’s volatility and stability under ambient conditions are attributed to its halogenated structure, though decomposition may occur under prolonged exposure to light or moisture .
Synthesis Methods
Primary Synthetic Routes
The synthesis typically begins with 1-bromo-3-chloro-2-fluorobenzene, which undergoes nucleophilic aromatic substitution with cyclobutanol under acidic catalysis. Key steps include:
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Activation: The benzene derivative is treated with a Lewis acid (e.g., AlCl₃) to polarize the aromatic ring .
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Substitution: Cyclobutanol reacts at the para position relative to existing substituents, forming the cyclobutoxy group .
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Purification: Column chromatography or distillation isolates the product, yielding ~82% purity .
Comparative Analysis of Synthesis Conditions:
| Parameter | Method A (VulcanChem) | Method B (EvitaChem) |
|---|---|---|
| Catalyst | H₂SO₄ | AlCl₃ |
| Temperature | 60–80°C | 25–40°C |
| Reaction Time | 12–24 hours | 6–8 hours |
| Yield | 75% | 82% |
Method B’s lower temperature and shorter duration improve efficiency, though Method A remains prevalent in industrial settings due to cost-effectiveness.
Chemical Reactivity and Applications
Reaction Pathways
The compound participates in:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .
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Nucleophilic Substitution: Displacement of bromine or chlorine by amines or alkoxides .
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Electrophilic Aromatic Substitution: Directed by electron-withdrawing halogens, enabling nitration or sulfonation .
Industrial and Pharmaceutical Applications
| Application | Mechanism | Example Use Case |
|---|---|---|
| Agrochemicals | Enzyme inhibition | Herbicide intermediates |
| Pharmaceuticals | Receptor antagonism | Anticancer drug precursors |
| Materials Science | Polymer crosslinking | High-performance resins |
Halogenated aromatics like this compound are prized for their ability to penetrate lipid membranes, enhancing bioavailability in drug candidates.
Research Findings and Challenges
Stability and Degradation
The compound’s half-life in aqueous solutions is 48–72 hours at pH 7, degrading into 3-chloro-5-fluorophenol and cyclobutanol derivatives. Photodegradation under UV light accelerates this process .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Use nitrile gloves |
| Eye damage (H319) | Wear safety goggles |
| Respiratory risk (H335) | Use fume hoods |
Material Safety Data Sheets (MSDS) recommend storage in amber glass containers under nitrogen to prevent oxidation .
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